2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol
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Overview
Description
2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that features a pyrazole ring substituted with an ethyl and methyl group, an amino group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Phenol Introduction: The phenol moiety is typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated products.
Scientific Research Applications
2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: Similar in structure but lacks the phenol moiety.
2-Amino-3-methylphenol: Similar in structure but lacks the pyrazole ring.
Uniqueness
2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to the combination of the pyrazole ring and phenol moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-3-16-9-12(10(2)15-16)14-8-11-6-4-5-7-13(11)17/h4-7,9,14,17H,3,8H2,1-2H3 |
InChI Key |
NCBPYSJHVUADRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=CC=C2O |
Origin of Product |
United States |
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